molecular formula C14H16NO6- B12361248 D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester

D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester

Cat. No.: B12361248
M. Wt: 294.28 g/mol
InChI Key: BGMCTGARFXPQML-LLVKDONJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester (CAS: [Refer to specific evidence for CAS]) is a chemically modified glutamic acid derivative. Its structure features a benzyloxycarbonyl (Cbz) group protecting the amino group, a methyl ester at the α-carboxylic acid, and a D-configuration at the chiral center. This compound is primarily utilized in peptide synthesis and pharmaceutical intermediates due to its stability under acidic conditions and ease of deprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of the Amino Group: The amino group of D-glutamic acid is protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane or chloroform.

    Esterification of the Carboxyl Group: The protected D-glutamic acid is then esterified by reacting it with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of Z-D-Glu-OMe follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Peptide Synthesis

Overview : D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester is widely used as a protected amino acid in peptide synthesis. The benzyloxycarbonyl (Z) group protects the amino group from unwanted reactions during the coupling process.

Key Benefits :

  • Selective Coupling : The protective group allows for selective deprotection and subsequent reactions, facilitating the formation of complex peptides and proteins without side reactions.
  • Compatibility with Various Coupling Agents : It can be efficiently used with various coupling agents such as diisopropylcarbodiimide and hydroxybenzotriazole, enhancing its utility in synthesizing diverse peptide sequences .

Case Studies :

  • Research has demonstrated successful synthesis of various peptides using Z-D-Glu-OMe, yielding high purity and efficiency. For instance, derivatives of Z-D-Glu-OMe have been employed to synthesize peptides with specific biological activities, such as enzyme inhibitors and receptor ligands .

Biological Research

Applications :

  • Enzyme-Substrate Interactions : This compound is instrumental in studying enzyme-substrate interactions due to its ability to mimic natural substrates while allowing for modifications that can elucidate mechanisms of action.
  • Protein Folding Studies : The protected form aids in investigating protein folding dynamics, which is crucial for understanding protein function and stability.

Research Findings :

  • Studies have shown that introducing D-glutamic acid derivatives into peptide sequences can significantly alter binding affinities to biological targets, providing insights into structure-affinity relationships in drug design .

Pharmaceutical Development

Role in Drug Synthesis :

  • This compound serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents. Its role in peptide synthesis is crucial for developing peptide-based drugs that target specific biological pathways .

Industrial Applications :

  • In the chemical industry, this compound is utilized as a building block for synthesizing fine chemicals and other complex molecules. Its stability and reactivity make it suitable for large-scale industrial applications .

Mechanism of Action

Z-D-Glu-OMe exerts its effects primarily through its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The esterified carboxyl group enhances its solubility and reactivity in organic solvents, facilitating its use in peptide synthesis and other chemical reactions .

Comparison with Similar Compounds

Stereoisomeric Analog: L-Glutamic Acid Derivative

  • Compound: (4S)-4-{[(Benzyloxy)Carbonyl]Amino}-5-Isopropoxy-5-Oxopentanoic Acid (CAS: 88815-54-7) Structure: L-configuration, Cbz protection, isopropyl ester at the γ-carboxylic acid. Key Differences: Stereochemistry (L vs. D) and ester group (isopropyl vs. methyl). The L-isomer is more common in bioactive peptides, while the D-form may resist enzymatic degradation . Applications: Used in chiral synthons for drug candidates, such as vasopeptidase inhibitors .

Fmoc-Protected Analog

  • Compound: D-Glutamic Acid, N-[(9H-Fluoren-9-Ylmethoxy)Carbonyl]-, 1-Methyl Ester (CAS: 175452-89-8) Structure: Fmoc (9-fluorenylmethyloxycarbonyl) protection instead of Cbz. Key Differences: Fmoc is base-labile, whereas Cbz requires hydrogenolysis for removal. Fmoc is preferred in solid-phase peptide synthesis for orthogonal protection strategies . Synthesis: Produced via allyl esterification and selective reduction steps .

Bulkier Ester Derivatives

  • Compound : L-γ-Glutamyl-D-Glutamic Acid Tris(1,1-Dimethylethyl) Ester (BGC 945 Intermediate)
    • Structure : Dipeptide with tert-butyl esters at both carboxylic acids.
    • Key Differences : Tert-butyl esters enhance solubility in organic solvents and stability during synthesis. Used in BGC 945, a thymidylate synthase inhibitor with antitumor activity .
    • Synthesis : Hydrogenation of Cbz-protected intermediates with palladium on carbon .

Aspartic Acid Analogs

  • Compound : D-Aspartic Acid, N-[(Phenylmethoxy)Carbonyl]-, 4-(tert-Butyl) 1-Methyl Ester Hydrate (CAS: 1820580-02-6)
    • Structure : Aspartic acid backbone with tert-butyl and methyl esters.
    • Key Differences : Shorter side chain (aspartic acid vs. glutamic acid) and tert-butyl ester at the β-position. This reduces steric hindrance compared to glutamic acid derivatives .

Vinyl Ester Derivatives

  • Compound : N-Carbobenzoxy-L-Leucine Vinyl Ester
    • Structure : Vinyl ester instead of methyl.
    • Key Differences : Vinyl esters are more reactive in radical polymerization or transesterification. However, they may introduce instability in prolonged storage .

Data Table: Structural and Functional Comparison

Compound Name CAS Molecular Formula Protecting Group Ester Group(s) Stereochemistry Key Application
D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester [Target CAS] C₁₄H₁₇NO₆ Cbz Methyl D Peptide synthesis
(4S)-4-{[(Benzyloxy)Carbonyl]Amino}-5-Isopropoxy-5-Oxopentanoic Acid 88815-54-7 C₁₆H₂₁NO₆ Cbz Isopropyl L Chiral synthons
D-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester 175452-89-8 C₂₁H₂₁NO₆ Fmoc Methyl D API intermediates
L-γ-Glutamyl-D-Glutamic Acid Tris(1,1-Dimethylethyl) Ester (BGC 945 precursor) - C₂₄H₄₂N₂O₈ Cbz Tert-butyl (×3) L/D Anticancer agents
D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(tert-butyl) 1-methyl ester 1820580-02-6 C₁₇H₂₅NO₇ Cbz Methyl, tert-butyl D Peptide modifications

Biological Activity

D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester is a derivative of D-glutamic acid, an amino acid that plays crucial roles in various biological processes, particularly in the central nervous system as a neurotransmitter. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, pharmacological effects, and relevant case studies.

Synthesis and Characterization

The synthesis of D-Glutamic acid derivatives often involves the protection of functional groups to enhance stability and reactivity. The specific compound is synthesized through the esterification of D-glutamic acid with phenylmethoxycarbonyl chloride, followed by methylation. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

StepReagent/ProcessOutcome
1D-Glutamic acid + phenylmethoxycarbonyl chlorideFormation of protected intermediate
2Methylation with methyl iodideFormation of D-Glutamic acid N-[(phenylmethoxy)carbonyl]-, 1-methyl ester

Neurotransmitter Role

D-Glutamic acid is recognized for its role in neurotransmission, particularly within the context of NMDA (N-methyl-D-aspartate) receptors. Research indicates that D-glutamate can modulate synaptic activity and has implications in neurodevelopmental and neurodegenerative diseases. The compound's ability to act as an agonist at NMDA receptors suggests potential therapeutic applications in conditions such as schizophrenia and Alzheimer's disease .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various D-amino acid derivatives, including those related to D-glutamic acid. While specific data on the compound's antimicrobial efficacy is limited, related compounds have shown promising results against Gram-positive bacteria and fungi .

Antioxidant Activity

The antioxidant properties of amino acids are well-documented. Compounds derived from D-glutamic acid have been shown to exhibit varying degrees of antioxidant activity, which may contribute to their protective effects against oxidative stress in neuronal cells .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of D-glutamic acid derivatives in models of oxidative stress. The results indicated that these compounds could significantly reduce neuronal cell death induced by reactive oxygen species, highlighting their potential role as neuroprotective agents .

Case Study 2: Antimicrobial Testing

In another study, derivatives similar to D-Glutamic acid were tested for their antimicrobial properties against various pathogens. The findings revealed that certain modifications enhanced antibacterial activity, suggesting that structural changes can optimize biological efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of D-Glutamic acid derivatives is essential for optimizing their biological activity. Modifications at specific positions on the glutamic acid backbone can significantly influence receptor binding affinity and selectivity. For instance, variations in the side chain or modifications to the carboxylic group can alter interactions with NMDA receptors and other targets .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methylation at N1Increases receptor binding affinity
Phenyl substitutionEnhances lipophilicity and stability
Hydroxyl group additionImproves antioxidant properties

Q & A

Q. Basic: What are the standard synthetic routes for D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester, and what key protecting groups are employed?

Answer:
The synthesis typically involves sequential protection and deprotection steps. A common route begins with allyl esterification of D-glutamic acid, followed by double nitrogen protection (e.g., using benzyloxycarbonyl (Cbz) groups). A critical step is the selective reduction of the side-chain allyl ester to an aldehyde using diethylaluminum hydride (DEBAL), enabling reductive amination with amino acid tert-butyl esters (e.g., L-valine-OtBu). Subsequent cyclization and removal of α-nitrogen protecting groups yield the target compound . Alternative routes employ hydrogenation (e.g., 5% Pd/C under H₂) for deprotection of Cbz groups, achieving high yields (94%) with rigorous purification via silica gel chromatography .

Q. Basic: How is the stereochemical integrity of D-Glutamic acid maintained during the synthesis of its protected derivatives?

Answer:
Stereochemical control is achieved through enantiomerically pure starting materials (e.g., D-glutamic acid) and reaction conditions that minimize racemization. For example, low-temperature coupling (0°C) during peptide bond formation and the use of sterically hindered bases (e.g., N-methylmorpholine) reduce epimerization. Analytical techniques like chiral HPLC and optical rotation measurements validate stereochemical purity .

Q. Advanced: What strategies are effective in minimizing racemization during the coupling of D-Glutamic acid derivatives in peptide synthesis?

Answer:
Racemization is mitigated by:

  • Low-temperature reactions (0–4°C) during carbodiimide-mediated couplings (e.g., EDC/HOBt).
  • Minimizing basic conditions that promote α-hydrogen abstraction.
  • Using pre-activated intermediates (e.g., pentafluorophenyl esters) to shorten reaction times.
    Contradictory reports on racemization rates under similar conditions suggest solvent polarity (e.g., DMF vs. CH₂Cl₂) plays a critical role, requiring case-specific optimization .

Q. Advanced: How can conflicting NMR data regarding ester group environments be resolved for this compound?

Answer:
Conflicting NMR signals (e.g., methyl ester vs. benzyl ester protons) arise from dynamic rotational isomerism. Resolution strategies include:

  • Variable-temperature NMR to coalesce split signals and calculate rotational barriers.
  • 2D-COSY and NOESY to correlate neighboring protons and confirm spatial arrangements.
  • Comparative analysis with model compounds (e.g., simpler methyl esters) to assign peaks unambiguously .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Essential techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm backbone structure and protecting group integration.
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or MALDI-TOF).
  • Infrared (IR) spectroscopy to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ester linkages.
  • Chiral HPLC to assess enantiomeric excess (>99% in optimized syntheses) .

Q. Advanced: What catalytic systems optimize the hydrogenation of benzyloxycarbonyl (Cbz) protecting groups in derivatives?

Answer:
Palladium-based catalysts (e.g., 5% Pd/C) under moderate H₂ pressure (20 psi) achieve near-quantitative Cbz removal. Key factors include:

  • Solvent selection : Ethanol or ethyl acetate minimizes side reactions.
  • Acid scavengers : Addition of tert-butylamine traps released CO₂, preventing carbamate reformation.
  • Catalyst recycling : Filtration through Celite and washing with CH₂Cl₂ recover Pd for reuse .

Q. Advanced: How do solvent polarity and temperature affect cyclization reactions in related glutamic acid esters?

Answer:
Polar aprotic solvents (e.g., DMF) stabilize transition states in lactam formation, accelerating cyclization. Elevated temperatures (50–80°C) enhance reaction rates but risk epimerization. For example, cyclization in DMF at 60°C achieves >85% yield, while THF at 25°C requires 48 hours for comparable results. Contradictory data in and suggest substrate-specific optimization is critical .

Q. Basic: What are the documented biological activities of structural analogs of this compound?

Answer:
Analogues (e.g., Cbz-protected glutamyl peptides) exhibit:

  • Enzyme inhibition : Binding to γ-glutamyl transpeptidase in cancer cell lines.
  • Immunomodulation : Activation of Toll-like receptors (TLRs) in adjuvant therapies.
  • Drug conjugate applications : Serving as self-immolative linkers in prodrugs .

Q. Advanced: How can contradictory reports on the reactivity of the methyl ester group in nucleophilic conditions be reconciled?

Answer:
Discrepancies arise from competing mechanisms:

  • Steric hindrance : Bulky Cbz groups slow nucleophilic attack at the ester carbonyl.
  • Solvent effects : Polar solvents stabilize tetrahedral intermediates in hydrolysis.
  • Catalysis : Trace acids/bases in reaction mixtures accelerate undesired cleavage. Controlled studies in show that anhydrous DMF with <50 ppm H₂O prevents ester hydrolysis during amide couplings .

Q. Advanced: What computational methods predict the stability of different rotamers in this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates energy barriers between rotamers (e.g., B3LYP/6-31G* level).
  • Molecular Dynamics (MD) : Simulates rotational isomer populations in explicit solvents.
  • NMR-guided modeling : Correlates experimental coupling constants (³JHH) with computed dihedral angles. highlights successful application to glucopyranosyl derivatives, validating computational predictions .

Properties

Molecular Formula

C14H16NO6-

Molecular Weight

294.28 g/mol

IUPAC Name

(4R)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/p-1/t11-/m1/s1

InChI Key

BGMCTGARFXPQML-LLVKDONJSA-M

Isomeric SMILES

COC(=O)[C@@H](CCC(=O)[O-])NC(=O)OCC1=CC=CC=C1

Canonical SMILES

COC(=O)C(CCC(=O)[O-])NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.